
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Overview
Description
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.27 g/mol .
Chemical Reactions Analysis
“this compound” could potentially be used as a reactant in various chemical reactions. For instance, Methyl piperidine-4-carboxylate, a related compound, is known to be a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 237.27 g/mol and a molecular formula of C13H16FNO2 .Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
- A convenient asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate was achieved starting from Baylis–Hillman adducts through a domino process involving allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition. This synthesis route provides δ-amino acid derivatives with full stereochemical control, leading to biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Biological Activities and Therapeutic Potential
- The atom economic and stereoselective synthesis of several spiro-piperidin-4-ones through 1,3-dipolar cycloaddition showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent antimycobacterial activity with potential therapeutic implications (Kumar et al., 2008).
Pharmacokinetics and Drug Metabolism
- N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, demonstrated almost complete elimination over a 9-day period, primarily via feces, with the presence of more slowly cleared metabolites suggesting extensive metabolism and potential for therapeutic applications in treating insomnia (Renzulli et al., 2011).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds contain a benzyl group attached to the 4-position of a piperidine
Result of Action
It is known that the compound has found applications in different research fields, including medical, environmental, and industrial research. In medical research, this compound plays a role in drug development, with ongoing clinical trials investigating its potential therapeutic benefits.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLQGOQDBFBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


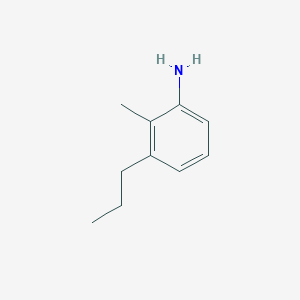
![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)
![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)
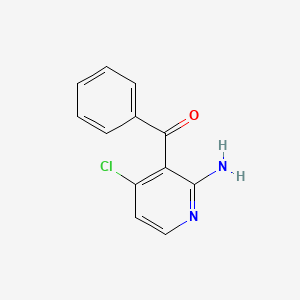

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)
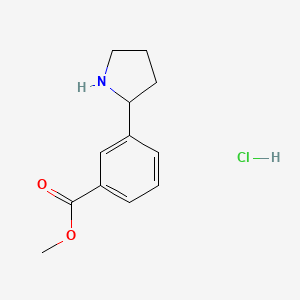
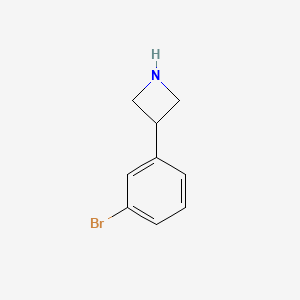

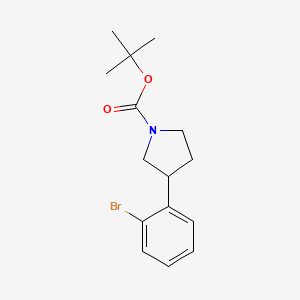

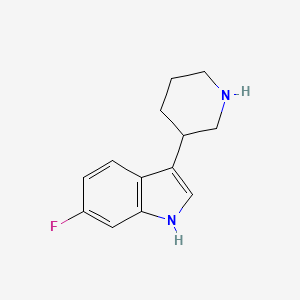
![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)
